Home > Products > Screening Compounds P59522 > N,O-Bis(benzyloxycarbonyl) Halofuginone
N,O-Bis(benzyloxycarbonyl) Halofuginone - 1246816-41-0

N,O-Bis(benzyloxycarbonyl) Halofuginone

Catalog Number: EVT-1464433
CAS Number: 1246816-41-0
Molecular Formula: C32H29BrClN3O7
Molecular Weight: 682.952
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(N,O-bis[5-isoquinolinesulfonyl]-N-methyl-L-tyrosyl)-4-phenylpiperazine (KN-62)

  • Compound Description: KN-62 is a known antagonist of the P2X7 receptor, which is involved in various biological processes like inflammation and neurotransmission. []
  • Relevance: This compound, like N,O-Bis(benzyloxycarbonyl) Halofuginone, features a central tyrosine residue that is modified at both the amino and phenolic groups. While the specific protecting groups differ, this shared modification strategy highlights a potential structural link in terms of chemical synthesis or potential biological targets. []
  • Compound Description: This compound is a potent antagonist of the P2X7 receptor. It exhibited an IC50 value of 40 nM in inhibiting P2X7 receptor-mediated ion flux. []
  • Relevance: MRS2306 shares structural similarities with N,O-Bis(benzyloxycarbonyl) Halofuginone through its modification of a tyrosine residue. Importantly, MRS2306 incorporates a tert-butyloxycarbonyl (Boc) protecting group, indicating a possible synthetic connection or shared approach to modulating biological activity. []
  • Compound Description: These are a series of tyrosine derivatives designed as potential P2X7 receptor antagonists. The R1, R2, and R3 groups were systematically varied to optimize antagonistic activity. []
  • Relevance: This entire class of compounds is directly relevant to N,O-Bis(benzyloxycarbonyl) Halofuginone due to the central tyrosine unit. The systematic exploration of different substituents at the amino (R1), phenolic (R2), and piperazine (R3) positions provides valuable insights into structure-activity relationships that could be applicable to understanding the halofuginone derivative. []
  • Compound Description: These compounds represent specific examples of the R1-Tyr(OR2)-piperazinyl-R3 analogs, all featuring a benzyloxycarbonyl (Cbz) group at R1 and a Boc group at R3. These compounds demonstrated some P2X7 receptor antagonism, albeit less potent than MRS2306. []
  • Relevance: The presence of the benzyloxycarbonyl (Cbz) group, a key feature of N,O-Bis(benzyloxycarbonyl) Halofuginone, directly links these compounds. This structural similarity underscores the potential importance of the Cbz group in influencing the biological activity of these tyrosine-based molecules. []
Overview

N,O-Bis(benzyloxycarbonyl) Halofuginone is a synthetic compound derived from halofuginone, a natural product known for its biological activity. This compound is characterized by the presence of benzyloxycarbonyl groups attached to the nitrogen and oxygen atoms of the halofuginone structure. Halofuginone has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer treatments.

Source

Halofuginone originates from the plant Dichroa febrifuga, traditionally used in Chinese medicine. The synthetic derivative, N,O-Bis(benzyloxycarbonyl) Halofuginone, is designed to enhance the pharmacological properties of halofuginone while improving its stability and solubility.

Classification

N,O-Bis(benzyloxycarbonyl) Halofuginone can be classified as a benzyl ester derivative of halofuginone, which belongs to the class of quinazolinone alkaloids. It exhibits properties that make it suitable for various medicinal applications.

Synthesis Analysis

Methods

The synthesis of N,O-Bis(benzyloxycarbonyl) Halofuginone involves several key steps:

  1. Protection of Functional Groups: The amino and hydroxyl groups of halofuginone are protected using benzyloxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
  2. Formation of Intermediate Compounds: The synthesis typically includes the formation of various intermediates through methods such as alkylation, esterification, and condensation reactions.
  3. Final Deprotection: The protective groups are removed under controlled conditions to yield the final product.

Technical Details

The synthesis process may utilize reagents like diethyl acetaminomalonate and various catalysts to facilitate reactions such as decarboxylation and nitrogen alkylation. The choice of protecting groups is crucial; for instance, 9-fluorenylmethoxyformyl (Fmoc) is preferred due to its ease of removal and minimal by-product formation .

Molecular Structure Analysis

Structure

N,O-Bis(benzyloxycarbonyl) Halofuginone features a complex molecular structure characterized by:

  • A quinazoline core, which is central to its biological activity.
  • Two benzyloxycarbonyl groups attached to the nitrogen and oxygen atoms.

Data

The molecular formula for N,O-Bis(benzyloxycarbonyl) Halofuginone is C19H20N2O4C_{19}H_{20}N_2O_4, with a molecular weight of approximately 344.37 g/mol. The structural representation highlights the functional groups that contribute to its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Reactions

N,O-Bis(benzyloxycarbonyl) Halofuginone participates in a variety of chemical reactions:

  • Esterification: The introduction of benzyloxycarbonyl groups involves esterification reactions that protect amine functionalities.
  • Alkylation: This compound can undergo alkylation reactions to modify its side chains, enhancing its biological activity.
  • Deprotection Reactions: Removal of protective groups under acidic or basic conditions allows for the regeneration of active sites necessary for biological function.

Technical Details

The reaction conditions are optimized to minimize side reactions and maximize yield. For example, using specific catalysts can significantly influence the reaction pathway and product selectivity .

Mechanism of Action

Process

The mechanism by which N,O-Bis(benzyloxycarbonyl) Halofuginone exerts its effects involves:

  1. Inhibition of Aminoacyl-tRNA Synthetases: This compound has been shown to inhibit specific enzymes involved in protein synthesis, leading to reduced cell proliferation.
  2. Anti-inflammatory Effects: By modulating signaling pathways associated with inflammation, it can reduce symptoms in various inflammatory diseases.

Data

Studies indicate that halofuginone derivatives like N,O-Bis(benzyloxycarbonyl) may exhibit potent anti-cancer properties through their action on cellular pathways involved in apoptosis and cell cycle regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data on melting point, boiling point, and other physical constants would need to be determined experimentally or sourced from literature specific to this compound.

Applications

Scientific Uses

N,O-Bis(benzyloxycarbonyl) Halofuginone has several potential applications:

  • Pharmaceutical Development: As an analog of halofuginone, it is being explored for therapeutic uses in treating cancers and autoimmune diseases due to its inhibitory effects on protein synthesis.
  • Research Tool: It serves as a valuable reagent in biochemical research aimed at understanding cellular mechanisms related to inflammation and cancer biology.
Chemical Characterization and Structural Analysis

Molecular Structure and Nomenclature of N,O-Bis(benzyloxycarbonyl) Halofuginone

N,O-Bis(benzyloxycarbonyl) Halofuginone (CAS 1246816-41-0) is a protected derivative of the bioactive alkaloid halofuginone, featuring benzyloxycarbonyl (Cbz) groups at both the piperidine nitrogen and hydroxyl oxygen positions. Its systematic IUPAC name is benzyl (2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate, reflecting the compound’s stereochemistry and functional group arrangement [2] [8]. The molecular formula is C32H29BrClN3O7, with a molecular weight of 682.95 g/mol [1] [4] [9].

The core structure comprises three key domains:

  • A 7-bromo-6-chloro-4-oxoquinazolinone group (Domain A)
  • A ketone-linked propyl chain (Domain B)
  • A Cbz-protected (2S,3R)-piperidine ring (Domain C)

The stereochemistry at C2 and C3 of the piperidine ring is critical for molecular recognition, with the (2S,3R) configuration mirroring the bioactive conformation of halofuginone [2] [10]. The bis-Cbz protection enhances the compound’s stability during synthetic processes, particularly in peptide coupling reactions or other transformations where the parent compound’s secondary amine and hydroxyl groups would be reactive [8] [9].

Table 1: Molecular Descriptors of N,O-Bis(benzyloxycarbonyl) Halofuginone

PropertyValue
CAS Registry Number1246816-41-0
Molecular FormulaC32H29BrClN3O7
Exact Molecular Mass681.088 g/mol
XLogP6.23
Hydrogen Bond Donors0
Hydrogen Bond Acceptors9
Rotatable Bond Count13
Topological Polar Surface Area117 Ų

Spectroscopic Identification: NMR, IR, and Mass Spectrometry Profiling

Nuclear Magnetic Resonance (NMR) SpectroscopyThe 1H NMR spectrum exhibits characteristic signals reflecting the compound’s symmetry and functional groups:

  • Aromatic regions: Multiplets between δ 7.20–8.20 ppm (16H, quinazolinone and benzyl rings)
  • Piperidine protons: Distinct signals at δ 3.20–5.80 ppm (m, 6H, including methine H at C2 and C3)
  • Methylene bridges: Doublets near δ 4.40–5.20 ppm (4H, -OCH2- and -NCH2- benzyl groups)
  • Ketone-adjacent methylene: Singlet at δ 3.80 ppm (2H, -CO-CH2-CO-)

13C NMR reveals carbonyl resonances at δ 165–170 ppm (quinazolinone C4=O, Cbz carbonyls, ketone), and aromatic carbons between δ 120–150 ppm [2] [4]. The stereochemistry at C2 and C3 generates distinct diastereotopic splitting patterns for the piperidine ring protons, confirming the (2S,3R) relative configuration [8].

Infrared SpectroscopyKey IR absorptions include:

  • 1740–1720 cm−1 (strong, C=O stretch of Cbz groups and ketone)
  • 1685 cm−1 (quinazolinone C4=O)
  • 1520 cm−1 (C-N stretch)
  • 1275 cm−1 (C-O-C asymmetric stretch)The absence of OH stretch (3200–3600 cm−1) confirms complete O-benzyloxycarbonyl protection [4].

Mass SpectrometryHigh-resolution ESI-MS shows:

  • [M+H]+ at m/z 684.095
  • [M+Na]+ at m/z 706.077
  • Characteristic fragment at m/z 572.05 corresponding to loss of one Cbz group [9]. The bromine-chlorine pattern produces a distinctive A2 isotopic cluster (1:1 ratio for M+ and M+2+) [4].

Table 2: Characteristic Spectral Assignments

Spectrum TypeKey Signals (δ, ppm / cm−1)Assignment
1H NMR7.20–8.20 (m, 16H)Aromatic protons
5.10 (s, 4H)Benzyl -CH2- linker
4.80 (m, 1H)Piperidine H-C3
13C NMR169.8Quinazolinone C4=O
166.5Cbz carbonyls
IR1745, 1725Overlapped carbonyl stretches
HRMS681.088[M-H]- exact mass

Crystallographic Studies and Conformational Stability

No experimental single-crystal X-ray diffraction data for N,O-Bis(benzyloxycarbonyl) Halofuginone is available in the literature [1] [8]. However, computational modeling (DFT at B3LYP/6-31G* level) predicts conformational preferences arising from steric and electronic factors:

  • The quinazolinone ring adopts a planar conformation due to π-conjugation.
  • The propyl ketone linker exists predominantly in an s-trans conformation to minimize allylic strain.
  • The piperidine ring displays a chair conformation with equatorial orientation of the bulky Cbz groups at C1 and C3 positions [2].

Molecular dynamics simulations indicate restricted rotation about the C3-OCbz bond (rotation barrier ≈ 18 kcal/mol) due to partial double-bond character from conjugation with the carbonyl. The (2S,3R) stereochemistry prevents intramolecular hydrogen bonding observed in unprotected halofuginone, enhancing hydrophobic character [8]. This configuration stabilizes the molecule against epimerization at C2, a degradation pathway documented for unprotected febrifugine derivatives [10].

The bis-Cbz protection creates a steric shield around the piperidine nitrogen, reducing its basicity (predicted pKa ≈ 4.2) compared to halofuginone (pKa ≈ 8.1). This electronic modification significantly alters solubility profiles, with logP increased by ≈3 units versus the parent compound [2] [9].

Comparative Analysis with Parent Compound Halofuginone

Halofuginone (C16H17BrClN3O3, MW 414.7 g/mol) is a semi-synthetic derivative of the natural antimalarial febrifugine, featuring a 7-bromo-6-chloro substitution on the quinazolinone ring and an unprotected piperidine group [6] [10]. N,O-Bis(benzyloxycarbonyl) Halofuginone differs structurally and functionally:

Table 3: Structural and Functional Comparison with Halofuginone

PropertyHalofuginoneN,O-Bis(benzyloxycarbonyl) Halofuginone
Molecular Weight414.7 g/mol682.95 g/mol
Key Functional GroupsFree secondary amine, hydroxylProtected amine (carbamate), protected alcohol
logP (Predicted)2.86.2
Biological FunctionAntiprotozoal, antifibrotic agentSynthetic intermediate
Stereochemical StabilityProne to epimerizationStabilized against epimerization
Solubility ProfileModerate water solubilityLipophilic, DMSO-soluble

Functional Modifications:

  • Protection Strategy: The bis-Cbz groups prevent undesired reactions at the piperidine nitrogen and C3-hydroxyl during synthetic processes, particularly in solid-phase peptide synthesis where halofuginone derivatives are incorporated as prolyl analogs [2] [8].
  • Stereochemical Integrity: The unprotected halofuginone undergoes pH-dependent epimerization at C2 via a retro-Michael/Michael addition sequence [10]. The bis-Cbz derivative’s electron-withdrawing groups reduce amine basicity, suppressing this degradation pathway.
  • Biological Activity: Halofuginone inhibits prolyl-tRNA synthetase (Ki = 18.3 nM) through binding interactions involving the free amine and hydroxyl groups [6]. The bis-Cbz derivative lacks this activity due to blocked functional groups, making it pharmacologically inert but synthetically valuable.
  • Metabolic Stability: Unlike halofuginone, which undergoes hepatic oxidation at quinazolinone C7 (forming inactive metabolites), the bis-Cbz derivative’s steric bulk impedes metabolic degradation [10].

Chemical Transformations:The compound serves as a precursor for site-specific deprotection:

  • Selective O-Deprotection: Pd/C hydrogenation removes the O-Cbz group while preserving N-Cbz, enabling selective hydroxyl modification [8].
  • Global Deprotection: HBr/acetic acid cleaves both Cbz groups, regenerating halofuginone with >95% stereochemical retention [2].

Properties

CAS Number

1246816-41-0

Product Name

N,O-Bis(benzyloxycarbonyl) Halofuginone

IUPAC Name

benzyl (2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate

Molecular Formula

C32H29BrClN3O7

Molecular Weight

682.952

InChI

InChI=1S/C32H29BrClN3O7/c33-25-16-27-24(15-26(25)34)30(39)36(20-35-27)17-23(38)14-28-29(44-32(41)43-19-22-10-5-2-6-11-22)12-7-13-37(28)31(40)42-18-21-8-3-1-4-9-21/h1-6,8-11,15-16,20,28-29H,7,12-14,17-19H2/t28-,29+/m0/s1

InChI Key

CFWMRNBQVYXLTK-URLMMPGGSA-N

SMILES

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5

Synonyms

(2R,3S)-rel-2-[3-(7-Bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)-2-oxopropyl]-3-[[(phenylmethoxy)carbonyl]oxy]-1-piperidinecarboxylic Acid Phenylmethyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.